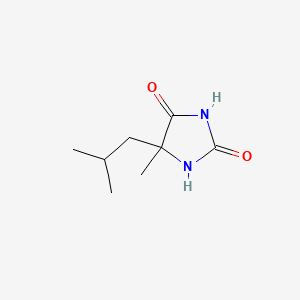

5-iso-Butyl-5-methylhydantoin

描述

Historical Context of Hydantoin (B18101) Chemistry and its Derivatives

The story of hydantoin chemistry begins in the 19th century with the pioneering work of German chemist Adolf von Baeyer. In 1861, Baeyer first isolated the parent compound, hydantoin (imidazolidine-2,4-dione), during his research on uric acid. This discovery laid the groundwork for the exploration of a new class of nitrogen-containing heterocyclic compounds.

A significant advancement in the synthesis of hydantoin derivatives came in 1873 when Friedrich Urech developed a method to produce 5-monosubstituted hydantoins from the reaction of amino acids with potassium cyanate, followed by acid-mediated cyclization. This reaction, now known as the Urech hydantoin synthesis, was a crucial step in accessing a variety of substituted hydantoins.

Another pivotal development was the Bucherer-Bergs reaction, which provides a straightforward route to 5,5-disubstituted hydantoins from ketones or aldehydes, potassium cyanide, and ammonium (B1175870) carbonate. nih.gov This multicomponent reaction, still widely used today, has been instrumental in the synthesis of a vast array of hydantoin derivatives, including 5-iso-butyl-5-methylhydantoin. nih.gov

The true significance of the hydantoin scaffold became evident with the discovery of the potent anticonvulsant properties of phenytoin (B1677684) (5,5-diphenylhydantoin) in the early 20th century. chemeo.com This discovery sparked extensive research into the medicinal applications of hydantoin derivatives, leading to the development of various drugs with anticonvulsant, antiarrhythmic, and muscle relaxant properties. chemeo.com

Significance of this compound within the Hydantoin Class

This compound is a 5,5-disubstituted hydantoin, a subclass that has been a focal point of research due to the therapeutic potential of its members. The specific combination of an isobutyl group and a methyl group at the C5 position of the hydantoin ring imparts particular physicochemical properties to the molecule. The presence of the isobutyl and methyl groups enhances its lipophilicity, a key factor that can influence its biological activity and its interactions with biological membranes and protein targets.

The significance of this compound in research can be viewed from several angles:

As a Precursor and Chemical Reagent: The compound serves as a valuable starting material for the synthesis of other molecules. For instance, its halogenated derivatives have been investigated for specific applications. Racemic 3-bromo-5-isobutyl-5-methylhydantoin has been utilized as a reagent in bromolactonization reactions, a process used to synthesize certain types of cyclic organic compounds. researchgate.net

In Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound and its analogs contribute to the broader understanding of how the size, shape, and lipophilicity of substituents at the C5 position of the hydantoin ring affect biological activity. Studies on 5,5-dialkylhydantoins help to delineate the structural requirements for anticonvulsant and other therapeutic effects.

Potential Biological Activity: While not as extensively studied as some other hydantoins, this compound has been noted for its potential as an anticonvulsant, antibacterial, and antifungal agent. This potential stems from the known bioactivity of the hydantoin scaffold and the specific properties conferred by its alkyl substituents.

Below is a table of calculated physicochemical properties for this compound:

| Property | Value | Unit |

| Molecular Weight | 170.21 | g/mol |

| Normal Boiling Point | 630.26 | K |

| Normal Melting Point | 546.22 | K |

| Critical Temperature | 880.56 | K |

| Critical Pressure | 3749.97 | kPa |

| Enthalpy of Fusion | 18.79 | kJ/mol |

| Enthalpy of Vaporization | 54.13 | kJ/mol |

| Log10 of Water Solubility | -1.84 | mol/l |

| Octanol/Water Partition Coefficient (logP) | 0.631 |

Data sourced from Cheméo, calculated using the Joback and Crippen methods. chemeo.com

Overview of Research Trajectories for this compound

The research involving this compound has followed several distinct, albeit not always extensively explored, trajectories.

One significant area of research has been in the development of biocidal agents . The halogenated derivative, specifically 1,3-dibromo-5-isobutyl-5-methylhydantoin, has been investigated and patented for its use in controlling microbial growth in industrial water systems and in poultry processing. googleapis.comgoogle.com This application leverages the ability of N-halo compounds to release active halogen species, which are effective antimicrobial agents.

Another research direction has been its use as a synthetic intermediate . As mentioned earlier, racemic 3-bromo-5-isobutyl-5-methylhydantoin has been employed as a reagent for bromolactonization, indicating its utility in the stereoselective synthesis of complex organic molecules. researchgate.net This suggests a potential for the chiral enantiomers of this compound to be used as chiral synthons or precursors in asymmetric synthesis.

Furthermore, the compound is of interest in the field of medicinal chemistry , particularly in the search for novel anticonvulsant agents. While direct and extensive studies on the anticonvulsant properties of this compound are not widely published, the known anticonvulsant activity of other 5,5-dialkylhydantoins provides a strong rationale for its investigation. nih.gov Structure-activity relationship studies within this class aim to optimize efficacy and minimize side effects, and this compound serves as a data point in this broader research effort.

Future research on this compound could involve a more thorough investigation of its own biological activity profile, including its potential as an antibacterial and antifungal agent. Additionally, the exploration of its enantiomers and their specific biological activities could open up new avenues for its application in medicinal and materials science.

Structure

2D Structure

属性

IUPAC Name |

5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-5(2)4-8(3)6(11)9-7(12)10-8/h5H,4H2,1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCSVDXEADVLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(C(=O)NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27886-67-5 | |

| Record name | 5-Isobutyl-5-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027886675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylisobutylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis Methodologies and Advanced Chemical Transformations of 5 Iso Butyl 5 Methylhydantoin

Established Synthetic Pathways for 5,5-Disubstituted Hydantoins

The preparation of 5,5-disubstituted hydantoins has traditionally been dominated by a few key name reactions, most notably the Bucherer-Bergs synthesis. This multicomponent reaction offers a straightforward approach to the hydantoin (B18101) core from readily available starting materials.

Bucherer-Bergs Synthesis and its Adaptations for 5-iso-Butyl-5-methylhydantoin

The Bucherer-Bergs reaction, first reported by Bergs in 1929 and later elaborated upon by Bucherer, involves the one-pot reaction of a ketone or aldehyde, an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium (B1175870) carbonate to produce the corresponding 5-substituted or 5,5-disubstituted hydantoin. mdpi.comwikipedia.orgmdpi.com The starting ketone for the synthesis of this compound is 4-methyl-2-pentanone (B128772).

The general mechanism proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonium carbonate to form an aminonitrile intermediate. Subsequent intramolecular cyclization and rearrangement yield the final hydantoin product. wikipedia.org While effective, the classical Bucherer-Bergs synthesis often suffers from drawbacks such as long reaction times, low yields, and the use of toxic reagents. ias.ac.in

The efficiency of the Bucherer-Bergs synthesis is highly dependent on the reaction conditions. The choice of solvent and the molar ratios of the reactants play a crucial role in maximizing the yield of the desired hydantoin. Traditionally, the reaction is carried out in aqueous ethanol. mdpi.comnih.gov The polarity of the solvent is critical, as it must dissolve both the organic ketone and the inorganic cyanide and carbonate salts. nih.gov For less reactive ketones, solvents like acetamide (B32628), formamide, or dimethylformamide have been recommended to improve yields. mdpi.comnih.gov

The molar ratios of the reactants are also a key parameter for optimization. An excess of the cyanide and carbonate reagents is often employed to drive the reaction towards completion. However, the optimal ratios can vary depending on the specific substrate and other reaction conditions. For instance, in the synthesis of 5,5-diphenylhydantoin from the less reactive benzophenone, using potassium cyanide instead of sodium cyanide and employing propylene (B89431) glycol or molten acetamide as a solvent in a sealed system significantly improved the yield from as low as 7% to 91-96%. nih.gov

To address the limitations of the classical Bucherer-Bergs reaction, modern adaptations have focused on the use of catalysts and alternative energy sources. A significant advancement in the synthesis of 5,5-disubstituted hydantoins, including this compound, is the use of montmorillonite (B579905) K-10 clay as a heterogeneous catalyst in conjunction with ultrasound irradiation. ias.ac.in

Montmorillonite K-10 is an acidic clay that offers several advantages, including being inexpensive, easy to handle, and recyclable. mdpi.comias.ac.in Its acidic sites can catalyze the key steps in the Bucherer-Bergs reaction, leading to faster reaction rates. ias.ac.in

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. wikipedia.orgnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in the liquid, generates localized hot spots with high temperatures and pressures, which accelerates the chemical reaction. nih.gov

A study on the synthesis of this compound demonstrated the synergistic effect of montmorillonite K-10 and ultrasound. The reaction of 4-methyl-2-pentanone, potassium cyanide, and ammonium carbonate under ultrasound irradiation in the presence of varying amounts of montmorillonite K-10 showed a significant increase in yield and a decrease in reaction time compared to the uncatalyzed reaction. ias.ac.in The optimal amount of the catalyst was found to be 0.18 mmol, which resulted in a 98% yield in just 32 minutes. ias.ac.in

Table 1: Effect of Montmorillonite K-10 on the Synthesis of this compound under Ultrasound Irradiation ias.ac.in

| Entry | Clay (mmol) | Time (min) | Yield (%) |

| A | 0.0 | 48 | 73 |

| B | 0.09 | 42 | 87 |

| C | 0.13 | 37 | 91 |

| D | 0.18 | 32 | 98 |

| E | 0.22 | 32 | 98 |

| F | 0.25 | 32 | 98 |

Reaction conditions: 4-methyl-2-pentanone (1 mmol), KCN (2 mmol), (NH₄)₂CO₃ (4 mmol), H₂O:EtOH (1:1), ultrasound irradiation.

Alternative Synthetic Routes to this compound

While the Bucherer-Bergs synthesis is a primary route, other methodologies have been explored for the synthesis of 5,5-disubstituted hydantoins. These alternatives may offer advantages in terms of substrate scope, functional group tolerance, or avoidance of highly toxic reagents.

One alternative approach involves the cyclization of α-amino amides or related structures. For instance, α-amino acids can be converted to their corresponding amides, which can then undergo cyclization to form the hydantoin ring. While not a direct route from a ketone, this pathway is valuable for creating hydantoins with specific stereochemistry at the C5 position when starting from chiral amino acids. The direct application of cyanogen (B1215507) bromide in the synthesis of 5,5-disubstituted hydantoins is less common, but related cyclization strategies using different activating agents for the urea (B33335) or thiourea (B124793) formation are known.

Tandem or cascade reactions offer an efficient way to build molecular complexity in a single pot. One such approach involves the synthesis of 5-hydroxyhydantoins, which can then serve as precursors to 5,5-disubstituted hydantoins. For example, a tandem process for the synthesis of 5-hydroxyhydantoins from the one-pot reaction of isatins, an anhydride, and a urea derivative has been reported. researchgate.net While this specific example leads to a different substitution pattern, the principle of using a 5-hydroxyhydantoin (B43812) intermediate, which could potentially be derived from an α-keto acid, opens up alternative disconnection strategies for accessing structures like this compound. Further transformation of the hydroxyl group would be necessary to introduce the isobutyl group. Another tandem approach involves the α-amination and subsequent intramolecular α-arylation of silyl (B83357) ketene (B1206846) acetals to form 5,5-disubstituted hydantoins. bris.ac.uk

One-Pot Reactions and Solvent-Free Conditions

The synthesis of 5,5-disubstituted hydantoins, including this compound, has been significantly advanced by the development of one-pot reactions. These procedures streamline synthesis by reducing the need for isolation of intermediates, thereby saving time, resources, and minimizing waste.

A notable one-pot method involves the gallium(III) triflate-catalyzed reaction of ketones, such as 5-methyl-2-hexanone (B1664664) (the precursor to this compound), with potassium cyanide and ammonium carbonate. rsc.orgnih.gov This approach, an extension of the Bucherer-Bergs synthesis, is compatible with a range of solvents and substrates, offering a direct route to the desired hydantoin. rsc.orgnih.gov Alternative energy sources like microwave and ultrasonic irradiation have also been explored to facilitate this one-pot synthesis, often leading to reduced reaction times and improved yields. researchgate.net

Another sophisticated one-pot strategy for creating 5,5-disubstituted hydantoins involves a tandem α-amination and α-arylation of silyl ketene acetals. nih.govnih.gov In this process, a silver-catalyzed amination of a silyl ketene acetal (B89532) with an azocarboxamide generates a urea derivative. nih.govbris.ac.ukresearchgate.net Subsequent treatment with a base induces an intramolecular arylation, followed by cyclization to form the hydantoin ring system directly. nih.govnih.govrsc.org This connective method allows for the formation of complex hydantoins from simpler starting materials in a single, continuous process. nih.govnih.gov

In the pursuit of greener chemistry, solvent-free synthetic methods are gaining prominence. While specific solvent-free methods for this compound are not extensively documented, related strategies point towards feasibility. For instance, the synthesis of N-1 and C-5 substituted 2-iminohydantoins has been achieved under solvent-free conditions, using water as the reaction medium and requiring no external heating or complex purification steps. thieme-connect.com Such methodologies, emphasizing pot, atom, and step economy (PASE), represent a significant move towards environmentally benign synthesis in heterocyclic chemistry. mdpi.com

Stereoselective and Enantioselective Synthesis of this compound and its Analogues

Creating stereochemically defined centers is a cornerstone of modern organic synthesis, particularly for biologically active molecules. The C-5 position of this compound is a quaternary stereocenter, and its controlled, asymmetric synthesis presents a significant challenge.

Asymmetric Catalysis in Hydantoin Formation

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 5,5-disubstituted hydantoins. A key method involves an organocatalytic Michael reaction using 2-benzylthio-3,5-dihydroimidazol-4-ones as hydantoin surrogates. nih.gov This approach utilizes a bifunctional Brønsted base/H-bond catalyst, such as a squaramide-tertiary amine, to control the stereochemical outcome. nih.gov The reaction between the hydantoin surrogate and Michael acceptors like nitroolefins or vinyl ketones proceeds with high enantioselectivity, often exceeding 95% enantiomeric excess (ee), to furnish the chiral 5,5-disubstituted core after further transformation. nih.gov

While many asymmetric methods focus on 5-monosubstituted hydantoins, such as the chiral phosphoric acid-catalyzed condensation of glyoxals and ureas or the asymmetric hydrogenation of 5-alkylidenehydantoins, these are not directly applicable to creating the quaternary C-5 center of this compound. rsc.orgcanterbury.ac.nz The development of catalytic asymmetric routes to such quaternary centers remains an active area of research.

Enantiopure Precursors in the Synthesis of Substituted Hydantoins

An alternative to asymmetric catalysis is the use of enantiomerically pure starting materials. This substrate-controlled approach leverages a pre-existing stereocenter to build the desired chiral molecule. For hydantoins, this strategy often begins with enantiopure α-amino acids. researchgate.net

A method has been developed for the synthesis of enantiopure 1,5-substituted hydantoins from inexpensive, commercially available protected amino acids. researchgate.net This synthesis uses a hypervalent iodine cyanation reagent, cyanobenziodoxolone (CBX), and crucially proceeds without epimerization of the α-carbon, thus preserving the stereochemical integrity of the starting material. researchgate.net While this specific method yields 1,5-substituted products, the underlying principle is applicable. The synthesis of enantiopure 5,5-disubstituted hydantoins can be envisioned by starting with the corresponding chiral quaternary α-amino acids, which would cyclize to form the target hydantoin while retaining the stereochemistry at the C-5 position.

Post-Synthetic Modifications and Functionalization Strategies of this compound

Once the hydantoin ring is formed, its properties can be further tuned through functionalization at various positions. The nitrogen atoms and the C-5 substituents offer sites for modification.

Alkylation and Acylation at Nitrogen Positions (N-1, N-3)

The hydantoin ring contains two distinct nitrogen atoms, N-1 (an amide) and N-3 (an imide), which can both undergo alkylation. The proton on N-3 is more acidic (pKa ≈ 9) than the one on N-1, meaning that alkylation under standard basic conditions (e.g., K₂CO₃) typically occurs selectively at the N-3 position. thieme-connect.comjst.go.jp Using stronger bases like sodium hydride often leads to a mixture of N-3 mono-alkylated and N-1,N-3 di-alkylated products. jst.go.jp

Achieving selective alkylation at the less reactive N-1 position is challenging but has been accomplished. A significant breakthrough is the use of potassium bases, such as potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS), in tetrahydrofuran (B95107) (THF). jst.go.jpnih.gov This system allows for the direct and regioselective N-1 alkylation of various hydantoins in good yields. jst.go.jpnih.gov

Phase-transfer catalysis (PTC) offers another method for N-alkylation. The PTC-alkylation of 5-methyl-5-phenylhydantoin, an analogue of the title compound, with various alkyl halides in the presence of tetrabutylammonium (B224687) bromide resulted in N-3 monoalkylation or N-1,N-3 dialkylation, depending on the stoichiometry of the reagents. kau.edu.sa

| Catalyst/Base | Solvent | Position(s) Alkylated | Selectivity | Ref. |

| K₂CO₃ | N/A | N-3 | High for N-3 | jst.go.jp |

| NaH | N,N-Dimethylformamide | N-3 and N-1,N-3 | Mixture | thieme-connect.comjst.go.jp |

| t-BuOK / KHMDS | Tetrahydrofuran (THF) | N-1 | High for N-1 | jst.go.jpnih.gov |

| Tetrabutylammonium Bromide (PTC) | Dichloromethane/Water | N-3 or N-1,N-3 | Dependent on stoichiometry | kau.edu.sa |

Reactions at the C-5 Position

The C-5 carbon of this compound is a quaternary center, making it sterically hindered and generally unreactive towards direct modifications like the Knoevenagel condensation seen with 5-monosubstituted hydantoins. thieme-connect.com Therefore, functionalization at this position typically involves reactions of the substituents attached to it.

For instance, a synthetic route to a series of 5,5-disubstituted hydantoins involved the alkylation of functional groups at the C-5 position. nih.gov The starting material, 5,5-bis(mercaptomethyl)-2,4-imidazolidinedione, was alkylated at the sulfur atoms with various electrophiles, demonstrating that pre-installed functional handles on the C-5 substituents can be readily modified. nih.gov While not directly involving the isobutyl or methyl groups, this illustrates a viable strategy for post-synthetic modification.

Furthermore, the entire hydantoin ring can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid. thieme-connect.comnih.gov This reaction, which cleaves the ring, represents a transformation that fundamentally alters the C-5 center and its environment, converting the hydantoin back to its amino acid precursor, in this case, α-isobutyl-α-methylglycine. nih.gov

Formation of Hydantoin-Based Hybrid Molecules

The strategic combination of two or more distinct pharmacophoric scaffolds into a single molecular entity, known as a hybrid molecule, is a powerful approach in medicinal chemistry. This strategy aims to develop agents with potentially mixed mechanisms of action or improved pharmacological profiles. The hydantoin nucleus, including derivatives like this compound, serves as a versatile foundation for creating such hybrid molecules due to its established biological relevance and synthetic tractability. thieme-connect.com

Research efforts have been directed towards synthesizing novel hydantoin-based hybrids by coupling the hydantoin ring with other biologically active moieties such as triazoles, isoxazolines, or phosphates. thieme-connect.com These combinations are designed to leverage the distinct therapeutic properties of each component, potentially leading to synergistic effects. thieme-connect.com

A summary of representative hydantoin-based hybrid molecule types is presented below.

Table 1: Examples of Hydantoin-Based Hybrid Scaffolds

| Hybrid Type | Constituent Pharmacophores | Potential Rationale |

|---|---|---|

| Hydantoin–Triazole | Hydantoin Ring + Triazole Ring | Combination of anticonvulsant/antitumor (hydantoin) and antifungal/antimicrobial (triazole) properties. |

| Hydantoin–Isoxazoline | Hydantoin Ring + Isoxazoline Ring | Integration of hydantoin scaffold with a moiety known for a range of biological activities. |

| Hydantoin–Phosphate | Hydantoin Ring + Phosphate Group | Creation of phosphorylated hydantoins, potentially acting as pro-drugs or enzyme inhibitors. |

A notable and innovative approach to forming these hybrids is the use of mechanochemistry. This solvent-free technique allows for the efficient mixing and reaction of components in the solid state. For instance, hydrophobic hydantoins can be dispersed within a protein matrix, such as β-lactoglobulin (BLG), through manual grinding. nih.gov This process yields a water-soluble hybrid material where the hydantoin molecule is effectively encapsulated or dispersed within the protein structure. nih.gov

The experimental parameters for such a mechanochemical synthesis are detailed in the following table.

Table 2: Mechanochemical Synthesis of Protein-Hydantoin Hybrids

| Parameter | Description |

|---|---|

| Reactants | Hydrophobic hydantoin (e.g., fluorescently-tagged derivatives) and β-lactoglobulin (BLG) protein. nih.gov |

| Ratio | Typically 1 mg of hydantoin to 50 mg of BLG. nih.gov |

| Method | Continuous manual grinding using a ceramic mortar and pestle. nih.gov |

| Duration | Approximately 10 minutes. nih.gov |

| Post-Processing | The resulting powder is dissolved in an acidic solution (e.g., 25 mM hydrochloric acid) and filtered. nih.gov |

| Outcome | Formation of a water-soluble hybrid material (hydantoin@BLG dispersion) with the hydantoin dispersed in the protein matrix. nih.gov |

The resulting protein-hydantoin hybrids demonstrate how the physical properties of a compound can be modified through molecular hybridization. The release of the hydantoin from the protein matrix can be influenced by the state of the protein itself; for example, release from protein nanofibrils is observed to be slower than from other protein forms. nih.gov This approach is not limited to drug delivery but could be extended to applications in functional foods or controlled-release systems for other active ingredients. nih.gov

Mechanistic Investigations of Reactions Involving 5 Iso Butyl 5 Methylhydantoin

Reaction Mechanism Elucidation in Synthetic Procedures

Understanding the step-by-step sequence of bond-breaking and bond-forming events is crucial for optimizing the synthesis of 5,5-disubstituted hydantoins. Researchers employ both computational and experimental methods to map these complex pathways.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of complex organic reactions. researchgate.netacs.org While specific computational studies on the synthesis of 5-iso-butyl-5-methylhydantoin are not prevalent in the literature, the principles are widely applied to the hydantoin (B18101) class of molecules. These theoretical calculations allow for the optimization of the geometries of reactants, intermediates, transition states, and products. researchgate.net

DFT-based transition state (TS) calculations can be performed to compare the kinetic feasibility of different proposed reaction pathways. acs.org By calculating the activation energies associated with each step, researchers can predict the most likely mechanism. For example, a pathway with a high activation energy would be considered kinetically unfavorable. acs.org Molecular modeling is also used to perform conformational analyses of substituted hydantoins, helping to understand how different substituents influence the three-dimensional structure and stability of the molecule, which can affect its reactivity. nih.govacs.org These computational approaches provide invaluable insights that complement experimental findings.

The classical and most common method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. wikipedia.orgencyclopedia.pubnih.gov The mechanism for this multicomponent reaction has been described in detail and involves several key intermediates. wikipedia.orgjsynthchem.com

The proposed mechanism proceeds as follows:

Imine Formation : The reaction initiates with the condensation of the starting ketone (in this case, 5-methyl-2-hexanone) with ammonium (B1175870) carbonate to form an imine intermediate. jsynthchem.com

Aminonitrile Formation : The imine is then attacked by a cyanide ion (from potassium or sodium cyanide) to form an α-aminonitrile. This aminonitrile is a crucial and generally accepted intermediate in the synthesis. wikipedia.orgmdpi.com

Carbamic Acid Formation : The amino group of the aminonitrile performs a nucleophilic addition to carbon dioxide (generated from the ammonium carbonate) to yield a cyano-carbamic acid intermediate. wikipedia.org

Intramolecular Cyclization : The reaction culminates in an intramolecular ring-closing step. This cyclization can proceed through two possible pathways:

Direct cyclization of the carbamic acid to the hydantoin.

An alternative pathway involves the formation of a 5-imino-oxazolidin-2-one, which then rearranges via an isocyanate intermediate to form the final stable hydantoin ring. wikipedia.org

The stereochemistry of the final product in related reactions can be determined by the steric hindrance within the transition state of the cyclization step. cdnsciencepub.com

Modern synthetic methods also feature distinct intermediates. A tandem α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals, for example, proceeds through the generation of an N-amino-N′-aryl urea (B33335) derivative of a substituted aminoester, which then undergoes base-promoted cyclization to form the hydantoin. bris.ac.uknih.govresearchgate.net

Racemization Mechanisms of 5-Substituted Hydantoins

The carbon at the 5-position (C5) of the hydantoin ring is a chiral center when it bears two different substituents. The stereochemical stability of this center is critical, particularly in pharmaceutical applications. Racemization, the conversion of one enantiomer into an equal mixture of both, can occur through chemical or enzymatic processes.

The racemization of 5-substituted hydantoins in aqueous solutions is a well-studied phenomenon that is significantly influenced by the pH of the medium. cardiff.ac.uk The process is catalyzed by bases and proceeds through the deprotonation of the hydrogen atom at the C5 position. cardiff.ac.uk

Kinetic and mechanistic studies, including hydrogen/deuterium exchange experiments and analysis of kinetic isotope effects, support a stepwise SE1 mechanism. cardiff.ac.uk This mechanism involves the formation of a distinct intermediate rather than a concerted process. The key steps are:

Deprotonation : A base removes the proton from the C5 carbon.

Carbanion Formation : This deprotonation results in the formation of a planar, achiral carbanion intermediate. The negative charge is stabilized by the two adjacent carbonyl groups of the hydantoin ring.

Reprotonation : The planar carbanion can then be reprotonated from either face with equal probability, leading to a racemic mixture of the R- and S-enantiomers.

The rate of this chemical racemization is generally slow for hydantoins with aliphatic substituents and is influenced by factors such as the electron-withdrawing ability of the substituents and solvent effects. cardiff.ac.uk

In biotechnology, the "hydantoinase process" is used for the industrial production of optically pure D- or L-amino acids from inexpensive racemic 5-monosubstituted hydantoins. This process relies on a cascade of three enzymes, one of which is hydantoin racemase (EC 5.1.99.5). nih.gov This enzyme's crucial role is to continuously convert the unhydrolyzed hydantoin enantiomer into its counterpart, allowing for a theoretical 100% conversion of the starting racemic mixture into a single desired amino acid enantiomer.

Detailed mechanistic studies on hydantoin racemase from organisms like Sinorhizobium meliloti have identified the key amino acid residues responsible for its catalytic activity. Site-directed mutagenesis experiments have pinpointed two cysteine residues, Cys76 and Cys181, as essential for catalysis.

The proposed mechanism is a "two-base" mechanism, where the two cysteine residues are located opposite each other in the enzyme's active site. Each cysteine residue is responsible for the racemization of one of the enantiomers:

Cys76 is primarily responsible for the recognition and abstraction of the C5 proton from the D-isomer of the hydantoin substrate.

Cys181 is responsible for recognizing the L-isomer and abstracting its C5 proton.

In this model, when one cysteine residue acts as a base to abstract the proton, the other acts as an acid to donate a proton to the resulting planar intermediate, and vice versa. This efficient proton exchange facilitates the rapid interconversion between D- and L-enantiomers.

Enzymatic Racemization by Hydantoin Racemase

Proposed Two-Base Mechanism

While the specific terminology "two-base mechanism" is not extensively documented in the available literature for reactions involving this compound, the mechanistic principles of base-catalyzed hydantoin ring-opening reactions, which inherently involve multiple steps where basic species participate, allow for the proposal of such a pathway. The hydrolysis of 5,5-disubstituted hydantoins in an alkaline environment is a well-established process that proceeds through a distinct intermediate, suggesting a multi-step mechanism where more than one base equivalent or two distinct basic catalytic events are required.

The generally accepted pathway for the alkaline hydrolysis of hydantoins involves a two-step sequence. The initial step is the cleavage of the hydantoin ring to form a hydantoic acid intermediate. This is followed by the subsequent hydrolysis of the hydantoic acid to yield the corresponding α,α-disubstituted amino acid. This process can be conceptualized as a mechanism requiring two distinct base-promoted steps.

Step 1: Base-Catalyzed Ring Opening to Hydantoic Acid

Step 2: Hydrolysis of the Hydantoic Acid Intermediate

The hydantoic acid intermediate, still in the alkaline medium, then undergoes a second base-promoted hydrolysis. A second hydroxide (B78521) ion (the second base) attacks the remaining amide carbonyl carbon (originally C2 of the hydantoin ring). This leads to the cleavage of the amide bond and the eventual formation of the α,α-disubstituted amino acid, along with carbonate and ammonia (B1221849) as byproducts.

This proposed two-step, base-catalyzed hydrolysis can be illustrated with this compound. The reaction would proceed as follows:

Formation of the Hydantoate Intermediate: A hydroxide ion attacks the C4 carbonyl of this compound, leading to the formation of 2-(1-isobutyl-1-methyl-ureido)acetic acid (5-iso-butyl-5-methylhydantoic acid).

Hydrolysis to the Amino Acid: The hydantoic acid intermediate is then further hydrolyzed by another hydroxide ion to yield 2-amino-2-methyl-4-methylpentanoic acid, carbonate, and ammonia.

Detailed kinetic studies on the hydrolysis of various 5,5-disubstituted hydantoins have provided evidence for this stepwise mechanism. The rates of these reactions are dependent on the concentration of the base, and the stability of the hydantoic acid intermediate can vary depending on the nature of the substituents at the C5 position.

The following table summarizes the key reactants and products in the proposed two-base mechanism for the hydrolysis of this compound.

| Reactant/Intermediate/Product | Chemical Structure | Role in Mechanism |

| This compound | C₈H₁₄N₂O₂ | Starting material |

| Hydroxide Ion (Base 1) | OH⁻ | Nucleophile in ring-opening |

| 5-iso-Butyl-5-methylhydantoic acid | C₉H₁₈N₂O₃ | Intermediate |

| Hydroxide Ion (Base 2) | OH⁻ | Nucleophile in amide hydrolysis |

| 2-Amino-2-methyl-4-methylpentanoic acid | C₇H₁₅NO₂ | Final amino acid product |

| Carbonate | CO₃²⁻ | Byproduct |

| Ammonia | NH₃ | Byproduct |

It is important to note that while this mechanism is consistent with the general understanding of hydantoin chemistry, specific and detailed research on a "two-base mechanism" for this compound is not prominently available. Further dedicated mechanistic and kinetic studies would be required to fully elucidate the nuances of this specific reaction.

Spectroscopic and Diffraction Studies for Structural Elucidation and Conformational Analysis of 5 Iso Butyl 5 Methylhydantoin

Advanced NMR Spectroscopy for Structural Characterization (e.g., ¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of 5-iso-butyl-5-methylhydantoin is expected to exhibit distinct signals corresponding to the protons of the iso-butyl and methyl groups, as well as the N-H protons of the hydantoin (B18101) ring. The protons of the terminal methyl groups of the iso-butyl substituent would likely appear as a doublet, coupled to the adjacent methine proton. The methylene (B1212753) protons of the iso-butyl group would present as a doublet, and the methine proton as a multiplet. The methyl group at the C5 position would be a singlet. The two N-H protons of the hydantoin ring would appear as singlets, with their chemical shifts being sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, distinct signals are anticipated for the two carbonyl carbons (C2 and C4) of the hydantoin ring, the quaternary C5 carbon, and the carbons of the iso-butyl and methyl substituents. bas.bg In related fluorenylspirohydantoins, the carbonyl carbons C2'=O and C5'=O resonate at approximately δC 155-158 ppm and δC 171-174 ppm, respectively. bas.bg The spiro-carbon (equivalent to C5 in this case) appears around δC 72-74 ppm. bas.bg Based on data for 1-bromo-2-methylpropane, the carbons of the iso-butyl group are expected in the range of δ 20-40 ppm. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Analogs

| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) for Analogous Hydantoins |

| C2 | Carbonyl | 155 - 158 |

| C4 | Carbonyl | 171 - 174 |

| C5 | Quaternary | 72 - 74 |

| Iso-butyl CH₂ | Methylene | ~40 |

| Iso-butyl CH | Methine | ~25 |

| Iso-butyl CH₃ | Methyl | ~22 |

| C5-CH₃ | Methyl | ~20-25 |

Note: The chemical shifts are based on data from related hydantoin structures and may vary for this compound.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O functional groups of the hydantoin ring, as well as the C-H bonds of the alkyl substituents.

In a study of various 3,5-disubstituted hydantoin derivatives, characteristic IR bands were observed in the following regions:

N-H stretching: 3421–3227 cm⁻¹ nih.gov

C=O stretching: 1775–1760 cm⁻¹ and 1718–1698 cm⁻¹ nih.gov

The two distinct carbonyl bands are a hallmark of the hydantoin ring, corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups. The C-H stretching vibrations of the iso-butyl and methyl groups are expected to appear in the region of 2850-3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for Hydantoin Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3421 - 3227 |

| C=O | Asymmetric Stretch | 1775 - 1760 |

| C=O | Symmetric Stretch | 1718 - 1698 |

| C-H | Stretching (Alkyl) | 2850 - 3000 |

Note: These values are based on studies of various substituted hydantoins and provide an expected range for this compound. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M+) would confirm the molecular weight.

While specific mass spectral data for this compound is not detailed in the available literature, analysis of related hydantoins suggests potential fragmentation pathways. researchgate.net A common fragmentation pattern for hydantoins involves the cleavage of the hydantoin ring. researchgate.net For 1-methylhydantoin, fragmentation has been shown to produce carbon monoxide (CO), isocyanic acid (HNCO), and an imine derivative. researchgate.net

For this compound, the fragmentation would likely involve the loss of the iso-butyl group as a primary fragmentation step. The fragmentation of 1,3-divinyl-5-isobutyl-5-methylhydantoin (B11973127) shows a predicted [M+H]⁺ peak at m/z 223.14411 and other adducts, which can give an indication of the mass of the parent structure. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, studies on other hydantoin derivatives offer insights into the likely structural features. bris.ac.ukbohrium.comnih.gov

Hydrogen Bonding Networks and Crystal Packing

A key feature of the crystal structures of hydantoins is the presence of extensive hydrogen bonding networks. The two N-H groups of the hydantoin ring act as hydrogen bond donors, while the two carbonyl oxygen atoms act as hydrogen bond acceptors. This typically leads to the formation of centrosymmetric dimers or one-dimensional chains through N-H···O=C hydrogen bonds. researchgate.net These primary hydrogen bonding motifs then interact with neighboring units to build up the three-dimensional crystal lattice. The packing is also influenced by weaker C-H···O interactions and van der Waals forces involving the alkyl substituents. The specific nature of the hydrogen bonding network can influence the polymorphism of the compound, where different crystalline forms can exhibit distinct physical properties. bohrium.com

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The hydantoin ring contains chromophores, specifically the carbonyl groups, which are expected to exhibit n → π* transitions. These transitions are typically weak and can be observed in the UV region. The exact wavelength of maximum absorption (λmax) can be influenced by the substituents on the hydantoin ring and the solvent used for the measurement. For a related fluorenylspirohydantoin, a UV-Vis absorption maximum was observed at λmax = 273 nm in DMSO. While this provides a general idea, the λmax for this compound may differ due to the different substituent effects.

Computational Chemistry and Theoretical Studies of 5 Iso Butyl 5 Methylhydantoin

Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) with the B3LYP functional, are powerful tools for elucidating the electronic structure and reactivity of hydantoin (B18101) derivatives. wiley.comarabjchem.org These methods provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting a molecule's chemical behavior.

For hydantoin-based molecules, DFT calculations using the B3LYP theory level with basis sets like 6-311++G(d,p) are commonly employed to optimize molecular geometries and calculate electronic properties. wiley.com Studies on related compounds such as phenytoin (B1677684), mephenytoin, and ethotoin (B1671623) reveal that the hydantoin ring's bond lengths and angles are well-reproduced by these theoretical models when compared to experimental data. wiley.com For 5-iso-Butyl-5-methylhydantoin, it is anticipated that the C5-N1 and C5-C4 bond lengths would be consistent with those observed in other 5,5-disubstituted hydantoins.

The reactivity of a molecule can be assessed by analyzing its frontier molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, along with the resulting energy gap (ΔE), are key indicators of chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net In studies of hydantoin-based drugs, these parameters are calculated to understand their potential interactions and reactivity. wiley.com

Natural Bond Orbital (NBO) analysis is another crucial technique used to study charge distribution, hyperconjugative interactions, and charge delocalization within the molecule. sci-hub.seresearchgate.net For hydantoin derivatives, NBO analysis reveals significant delocalization of electron density and stabilizing interactions between donor and acceptor orbitals. wiley.comresearchgate.net The molecular electrostatic potential (MEP) surface, derived from these calculations, visually represents the charge distribution, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). wiley.comtandfonline.com

Table 1: Representative Calculated Electronic Properties for Hydantoin Derivatives (Illustrative for this compound)

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.0 eV |

Note: These values are illustrative and based on published data for other hydantoin derivatives. The exact values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and stability of flexible molecules like this compound. nih.govlambris.com By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures, the dynamics of conformational changes, and the stability of the molecule in different environments. wiley.comnih.gov

For hydantoin-based peptidomimetics, MD simulations have been used to study their ability to adopt and maintain specific secondary structures, such as β-turns and α-helices. acs.orgnih.gov These studies often employ force fields like AMBER or CHARMM and are typically run in explicit solvent to mimic physiological conditions. The simulations can track the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. wiley.com

In the context of this compound, the isobutyl group introduces additional conformational flexibility. An MD simulation would likely reveal multiple low-energy conformations corresponding to different rotational states of the isobutyl side chain. The stability of these conformers would be influenced by steric hindrance and intramolecular interactions. Such simulations are critical for understanding how the molecule might interact with biological targets, as its conformation can dictate binding affinity and specificity. researchgate.netnih.gov

MD simulations of hydantoin-drug complexes with biological receptors, such as GABA-AT, have been performed for up to 50 nanoseconds to analyze the stability of the ligand in the binding site and the nature of the intermolecular interactions. wiley.com

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which serve as a valuable complement to experimental data. For hydantoin derivatives, DFT calculations are routinely used to predict vibrational (infrared and Raman) and NMR spectra. tandfonline.comresearchgate.net

The theoretical vibrational frequencies are typically calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). wiley.com While there is often a systematic overestimation of the frequencies, they can be corrected using scaling factors to achieve excellent agreement with experimental FT-IR and Raman spectra. wiley.com For this compound, characteristic vibrational modes would include the C=O stretching frequencies of the hydantoin ring, typically observed in the 1700-1800 cm⁻¹ region, and the N-H stretching vibrations. mdpi.com

The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.com Calculations on related hydantoins have shown good correlation between theoretical and experimental chemical shifts. researchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). tandfonline.comresearchgate.net By calculating the excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum and identify the electronic transitions responsible for the observed absorption bands. For hydantoin derivatives, these transitions typically involve π → π* and n → π* excitations within the heterocyclic ring. researchgate.net

Table 2: Predicted Spectroscopic Data for a Representative 5,5-Disubstituted Hydantoin

| Spectroscopy Type | Parameter | Predicted Value Range |

|---|---|---|

| FT-IR | C=O Stretching | 1730 - 1795 cm⁻¹ |

| FT-IR | N-H Stretching | 3100 - 3550 cm⁻¹ |

| ¹³C NMR | C4 (C=O) | 175 - 180 ppm |

| ¹³C NMR | C2 (C=O) | 155 - 160 ppm |

Note: These are representative ranges based on published data for compounds like 5-methyl-5-benzylhydantoin and other derivatives. mdpi.com The exact values will depend on the specific molecular environment.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally. For hydantoin systems, DFT calculations have been successfully applied to model mechanisms such as hydrolysis and halogenation. acs.orgresearchgate.netresearchgate.net

A notable example is the computational study of the chlorination of 5,5-dimethylhydantoin (B190458) using DFT at the B3LYP/6-311+G(2d,p) level. acs.orgacs.org This study elucidated a two-step mechanism involving pre-chlorination (acid-base equilibrium) followed by the chlorination step. The calculations were able to predict that the reaction proceeds through a dichloro intermediate to yield the N1 monochloro derivative as the major product, which was in agreement with experimental findings. acs.org The study involved locating the transition state structures and calculating the activation energy barriers, providing a detailed kinetic and thermodynamic profile of the reaction pathway. acs.org

Similarly, the hydrolysis of the hydantoin ring, a crucial reaction for converting hydantoins back to amino acids, has been mechanistically studied. researchgate.netmdpi.com These models can determine the favorability of different proposed pathways under various conditions (e.g., acidic or basic). For this compound, similar computational models could be constructed to predict its reactivity in synthesis or degradation pathways, identifying the most likely sites of reaction and the energy profiles of these transformations.

Biological Activities and Mechanistic Pathways of 5 Iso Butyl 5 Methylhydantoin

Antimicrobial and Antifungal Properties

Hydantoin (B18101) derivatives are recognized for their broad-spectrum antimicrobial and antifungal activities. mdpi.comresearchgate.net Research into compounds structurally related to 5-iso-butyl-5-methylhydantoin, such as 1,3-divinyl-5-isobutyl-5-methylhydantoin (B11973127), indicates potential antimicrobial and antifungal properties. smolecule.com These activities are believed to stem from the ability of the hydantoin ring and its substituents to interact with microbial enzymes or cellular pathways. smolecule.com For instance, halogenated derivatives like 1,3-dibromo-5-isobutyl-5-methylhydantoin have been noted for their biocidal efficacy, which is common for N-halamine compounds that act as effective and long-lasting antimicrobial agents.

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, the general class of 5,5-disubstituted hydantoins has been a subject of antimicrobial studies. researchgate.net The biocidal action of related hydantoins is thought to involve mechanisms such as the disruption of cell membranes and the inhibition of protein and DNA synthesis. acs.org

The biological activity of hydantoin derivatives is significantly influenced by the nature of the substituents on the hydantoin ring. researchgate.net For antimicrobial and antifungal activity, the following structural aspects are considered important:

Substitution at C-5: The C-5 position of the hydantoin ring is critical for its biological activity. sci-hub.se The presence of alkyl groups, such as the isobutyl and methyl groups in this compound, contributes to the lipophilicity of the molecule. sci-hub.se Increased hydrophobicity at the C5 position has been shown to correlate with better antiproliferative activity, a principle that may extend to antimicrobial efficacy by facilitating passage through microbial cell membranes. sci-hub.se Studies on hydantoin transport proteins have shown a preference for hydrophobic substituents at the C-5 position. researchgate.net

Substitution at N-1 and N-3: Modifications at the nitrogen atoms of the hydantoin ring also play a crucial role in modulating biological activity. For example, the introduction of bulky alkyl or benzyl (B1604629) groups at the N-1 position and alkyl or benzyl groups at the N-3 position has been shown to enhance the activity of some hydantoin derivatives. sci-hub.se The presence of vinyl groups at these positions in 1,3-divinyl-5-isobutyl-5-methylhydantoin enhances its reactivity and potential biological effects. smolecule.com

Role as an Intermediate in Pharmaceutical Synthesis

The this compound scaffold serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. smolecule.comyakhak.org Its structural framework allows for further chemical modifications to produce a variety of derivatives.

One notable application is in the synthesis of other biologically active hydantoins. For example, this compound is a precursor in the synthesis of 1,3-divinyl-5-isobutyl-5-methylhydantoin. smolecule.com Furthermore, derivatives such as 3-(2-chloroethyl)-5-isobutylhydantoin have been synthesized from the corresponding amino acid and evaluated for their antitumor properties, demonstrating a low ED50 value of 9.6 mcg/ml against murine leukemia L1210 cells. yakhak.org

The broader class of 5-substituted hydantoins, including 5-isobutyl hydantoin, are key intermediates in the "hydantoinase process," a biocatalytic method for producing optically pure D- or L-amino acids, which are essential building blocks for many pharmaceuticals. nih.govgoogle.com

Applications in Biotechnology Research

In the field of biotechnology, 5-substituted hydantoins are utilized in enzymatic processes and as tools for studying cellular mechanisms.

A significant application is in the enzymatic production of amino acids. The "hydantoinase process" employs a cascade of enzymes, including hydantoin racemase, hydantoinase, and N-carbamoylase, to convert racemic 5-substituted hydantoins into enantiomerically pure amino acids. nih.govgoogle.com Hydantoin racemase, in particular, facilitates the conversion of both D- and L-isomers of 5-monosubstituted hydantoins, such as 5-isobutyl-hydantoin, into a racemic mixture, allowing for the complete conversion to the desired amino acid enantiomer. nih.gov This process is valuable for the industrial production of natural and non-natural amino acids used in pharmaceuticals and other bioactive peptides. nih.gov

Hydantoin derivatives are also employed as research tools to investigate fundamental biological processes like DNA repair. For example, synthetic oligonucleotides containing specific hydantoin lesions are used to study the activity and substrate specificity of DNA repair enzymes. plos.org

Interaction with Biological Macromolecules (e.g., DNA adducts related to hydantoins)

While this compound itself is not typically cited as a direct DNA damaging agent, the hydantoin moiety is central to a class of significant DNA lesions that arise from oxidative stress. mdpi.comnih.gov Oxidative damage to guanine (B1146940) in DNA can lead to the formation of 8-oxoguanine (8-oxoG), which is susceptible to further oxidation, yielding hydantoin derivatives such as spiroiminodihydantoin (Sp) and 5-guanidinohydantoin (Gh). mdpi.comnih.gov

These hydantoin lesions are stable end-products of guanine oxidation and represent a form of DNA adduct. mdpi.com The formation of these adducts is a critical event in molecular toxicology, as they can disrupt the normal functioning of DNA. Studies have shown that in the presence of amines, which can be derived from proteins or other molecules closely associated with DNA, the oxidation of guanine can lead to the formation of hydantoin-amine adducts. acs.orgnih.gov

The interaction of these hydantoin adducts with the DNA replication machinery is a primary source of their mutagenicity. DNA polymerases can misinterpret the damaged base, leading to the insertion of an incorrect nucleotide opposite the lesion. nih.govoup.com

Studies on Mutagenicity and DNA Repair Mechanisms related to Hydantoin Derivatives

Hydantoin lesions derived from the oxidation of DNA bases are known to be highly mutagenic. mdpi.comnih.gov Spiroiminodihydantoin (Sp) and 5-guanidinohydantoin (Gh) are at least an order of magnitude more mutagenic than their precursor, 8-oxoG. mdpi.com These lesions predominantly cause G to C and G to T transversion mutations. mdpi.comoup.com The presence of Sp or Gh in a DNA template can block DNA synthesis or lead to the misincorporation of adenine (B156593) (A) or guanine (G) opposite the lesion. nih.govoup.com

To counteract the deleterious effects of these DNA adducts, cells have evolved sophisticated DNA repair mechanisms. Hydantoin lesions are substrates for both the base excision repair (BER) and the nucleotide excision repair (NER) pathways. acs.orgmdpi.comnih.gov

Base Excision Repair (BER): This is the primary pathway for the repair of small, non-bulky DNA lesions. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. Several DNA glycosylases have been shown to act on hydantoin lesions, including:

In E. coli: Fpg (also known as MutM), Nei, and Nth. mdpi.comoup.com

In humans: NEIL1, NEIL2, and NTH1. plos.orgmdpi.com

Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky DNA adducts that distort the DNA helix. Studies have shown that the UvrABC complex in bacteria can excise Gh, Sp, and even larger Sp-amine adducts. acs.org The efficiency of NER appears to increase with the size of the adduct. acs.org

The existence of multiple repair pathways for hydantoin lesions underscores their biological significance and the importance of maintaining genomic integrity. The interplay and potential competition between BER and NER proteins at the site of hydantoin damage is an area of active research. mdpi.com

Below is a data table summarizing the repair of various hydantoin lesions by different DNA glycosylases.

| DNA Lesion | Repair Enzyme Family | Specific Enzymes | Organism | Repair Pathway |

| Spiroiminodihydantoin (Sp) | Fpg/Nei | Fpg, Nei, NEIL1, NEIL2, NEIL3 | Bacteria, Humans | BER |

| 5-Guanidinohydantoin (Gh) | Fpg/Nei | Fpg, Nei, NEIL1, NEIL2, NEIL3 | Bacteria, Humans | BER |

| 5-Hydroxyhydantoin (B43812) (5OH-Hyd) | Nth/Nei | NTH1, NEIL1, NEIL2 | Humans | BER |

| 5-Methyl-5-hydroxyhydantoin (5OH-5Me-Hyd) | Nth/Nei | NTH1, NEIL1, NEIL2 | Humans | BER |

| Spiroiminodihydantoin-amine adducts | Uvr | UvrABC | Bacteria | NER |

Emerging Research Directions and Future Perspectives for 5 Iso Butyl 5 Methylhydantoin

Development of Novel Synthetic Methodologies

The synthesis of hydantoin (B18101) and its derivatives is a well-established field in organic chemistry, traditionally relying on methods like the Bucherer-Bergs reaction. organic-chemistry.org However, current research is focused on developing more efficient, versatile, and environmentally friendly synthetic routes. For 5-iso-Butyl-5-methylhydantoin, future research in synthetic methodology is likely to concentrate on several key areas:

Stereoselective Synthesis: The creation of chiral centers is a critical aspect of modern drug discovery. Future synthetic methods will likely focus on the enantioselective synthesis of this compound, yielding specific stereoisomers that can then be evaluated for their unique biological activities. This is in line with broader trends in medicinal chemistry where single enantiomers of a drug are often found to be more potent and have fewer side effects than a racemic mixture.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has gained traction for its ability to significantly reduce reaction times and improve yields. The application of this technology to the synthesis of this compound could lead to more efficient and scalable production processes. organic-chemistry.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including better process control, enhanced safety, and easier scalability. The development of a continuous flow process for the synthesis of this compound could be a significant step towards its large-scale industrial production.

A summary of potential novel synthetic approaches is presented in the table below.

| Synthetic Methodology | Potential Advantages for this compound |

| Asymmetric Catalysis | Access to enantiomerically pure forms for pharmacological studies. |

| Microwave-Assisted Synthesis | Rapid reaction times and increased yields. organic-chemistry.org |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. |

| Biocatalytic Synthesis | Use of enzymes for high selectivity and green reaction conditions. nih.gov |

Exploration of New Biological Applications

While derivatives of this compound, particularly its brominated forms, have been utilized as biocides in industrial and food processing applications, the biological activity of the parent compound remains an area ripe for exploration. googleapis.comgoogle.comgoogle.com Future research is expected to delve into several potential therapeutic areas:

Anticonvulsant Activity: The hydantoin scaffold is a well-known pharmacophore in several anticonvulsant drugs, such as phenytoin (B1677684). ontosight.ainih.govnih.gov Given this precedent, this compound is a candidate for investigation as a potential treatment for epilepsy and other seizure disorders. Future studies will likely involve screening the compound in various animal models of epilepsy to determine its efficacy and mechanism of action. nih.govsigmaaldrich.com

Antimicrobial and Antifungal Activity: The demonstrated biocidal properties of its derivatives suggest that this compound itself may possess intrinsic antimicrobial or antifungal properties. google.comgoogle.com Further research could involve screening the compound against a panel of pathogenic bacteria and fungi to identify any potential activity.

Metabolic Studies: A recent study identified 5-Isobutyl-5-methylhydantoin as one of the volatile organic compounds present in the breast meat of laying hens with fatty liver hemorrhagic syndrome. researchgate.net While the significance of this finding is not yet fully understood, it opens up avenues for research into the compound's role in metabolic processes and its potential as a biomarker for certain metabolic conditions.

The table below outlines some of the known and potential biological applications of this compound and its derivatives.

| Compound/Derivative | Known/Potential Application | Research Focus |

| 1,3-dibromo-5-isobutyl-5-methylhydantoin | Biocidal agent | Control of microbial growth in industrial water systems and food processing. googleapis.comgoogle.comgoogle.com |

| This compound | Anticonvulsant | Investigation of efficacy in seizure models based on the hydantoin scaffold's known activity. ontosight.ainih.govnih.gov |

| This compound | Antimicrobial/Antifungal | Screening for activity against pathogenic microorganisms. |

| This compound | Metabolic Biomarker | Elucidation of its role in metabolic pathways and disease states. researchgate.net |

Advanced Computational Modeling for Drug Design and Material Science

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. For this compound, computational modeling offers several promising avenues of investigation:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov By developing QSAR models for a range of hydantoin derivatives, including this compound, researchers can predict the anticonvulsant or antimicrobial activity of novel, unsynthesized analogs. This can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates.

Molecular Docking: Molecular docking simulations can be used to predict the binding orientation of this compound to the active site of a target protein. nih.gov This can provide valuable insights into the mechanism of action of the compound and guide the design of more potent and selective analogs. For example, docking studies could be used to investigate the interaction of this compound with the voltage-gated sodium channels that are the target of many anticonvulsant drugs.

Materials Science Applications: While much of the focus is on biological applications, computational modeling can also be used to explore the potential of this compound in materials science. For instance, simulations could be used to predict its properties as a component in polymers or other advanced materials.

The following table summarizes the potential applications of computational modeling for this compound.

| Computational Method | Application Area | Potential Outcome |

| QSAR | Drug Design | Prediction of biological activity for novel hydantoin derivatives. researchgate.netnih.gov |

| Molecular Docking | Drug Design | Elucidation of binding modes to target proteins and mechanism of action. nih.gov |

| Molecular Dynamics | Materials Science | Prediction of physical and chemical properties in composite materials. |

Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry are increasingly being integrated into all aspects of chemical research and production. For this compound, there are several opportunities to incorporate greener practices:

Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis offers a number of advantages over traditional chemical catalysts, including high selectivity, mild reaction conditions, and reduced waste generation. nih.govrsc.orgnih.gov The development of a biocatalytic route to this compound, potentially using a hydantoinase enzyme, would be a significant step towards a more sustainable manufacturing process. nih.gov

Use of Greener Solvents: Many traditional organic syntheses rely on the use of volatile and often toxic organic solvents. Research into the use of greener alternatives, such as water, supercritical fluids, or bio-based solvents, for the synthesis of this compound could significantly reduce the environmental impact of its production.

Atom Economy: The concept of atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product, is a central tenet of green chemistry. Future synthetic routes to this compound will likely be designed to maximize atom economy, thereby minimizing the generation of waste.

The table below highlights some of the green chemistry approaches that could be applied to the lifecycle of this compound.

| Green Chemistry Principle | Application in this compound Research |

| Use of Renewable Feedstocks | Investigation of bio-based starting materials for synthesis. |

| Catalysis | Development of highly efficient and recyclable catalysts, including biocatalysts. nih.govrsc.org |

| Safer Solvents and Auxiliaries | Replacement of hazardous solvents with greener alternatives. |

| Design for Energy Efficiency | Optimization of synthetic routes to reduce energy consumption. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-iso-Butyl-5-methylhydantoin, and how can experimental parameters be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 5-methylhydantoin with iso-butyl halides in anhydrous acetonitrile under reflux, followed by purification via recrystallization using DMF-ethanol-water mixtures . Key parameters to optimize include reaction temperature (ambient to 80°C), stoichiometric ratios (1:1.2 hydantoin:alkylating agent), and reaction time (12–24 hours). Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use and NMR in deuterated DMF or DMSO to resolve methyl and iso-butyl substituents. Peaks for the hydantoin ring protons typically appear at δ 4.5–5.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (expected m/z ~198.2 for CHNO).

- X-ray Crystallography : For crystal structure determination, slow evaporation from ethanol yields suitable single crystals. Hydantoin derivatives often exhibit hydrogen-bonded networks, influencing stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。